molecular formula C16H17N3O2S B11034756 5-amino-1-(2-methoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-1-(2-methoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11034756
M. Wt: 315.4 g/mol
InChI Key: POLMLSBTEBWGKF-UHFFFAOYSA-N
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Description

“5-amino-1-(2-methoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-1-(2-methoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. The starting materials may include 2-methoxybenzylamine, 4-methyl-1,3-thiazole-2-carboxylic acid, and other reagents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as concentration, temperature, and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis. It can be used to create more complex molecules for research and development.

Biology

In biological research, the compound may serve as a probe or ligand for studying enzyme interactions, receptor binding, and other biochemical processes.

Medicine

Potential medicinal applications include the development of new drugs targeting specific diseases. The compound’s structural features may allow it to interact with biological targets, such as enzymes or receptors, leading to therapeutic effects.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, materials, and other products requiring specific chemical properties.

Mechanism of Action

The mechanism of action of “5-amino-1-(2-methoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The specific pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(2-hydroxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
  • 5-amino-1-(2-chlorobenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Uniqueness

The unique combination of functional groups in “5-amino-1-(2-methoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” distinguishes it from similar compounds. The presence of the methoxy group, thiazole ring, and pyrrolone core contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

5-imino-1-[(2-methoxyphenyl)methyl]-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C16H17N3O2S/c1-10-9-22-16(18-10)14-12(20)8-19(15(14)17)7-11-5-3-4-6-13(11)21-2/h3-6,9,17,20H,7-8H2,1-2H3

InChI Key

POLMLSBTEBWGKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=C(CN(C2=N)CC3=CC=CC=C3OC)O

Origin of Product

United States

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